

## An In-depth Technical Guide to Fluorescent Labeling with 5-FAM SE

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Compound of Interest		
Compound Name:	5-FAM SE	
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# For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-carboxyfluorescein, succinimidyl ester (**5-FAM SE**), a widely used amine-reactive fluorescent dye. It details its chemical and spectral properties, provides protocols for labeling proteins and oligonucleotides, and illustrates key experimental workflows and a relevant signaling pathway.

## Core Concepts of 5-FAM SE Labeling

**5-FAM SE** is the succinimidyl ester derivative of 5-carboxyfluorescein. The succinimidyl ester moiety makes it highly reactive towards primary aliphatic amines, such as the N-terminus of proteins and the amine-modified linkers in synthetic oligonucleotides.[1] This reaction forms a stable amide bond, covalently attaching the fluorescent FAM dye to the target molecule.[2] Compared to its predecessor, fluorescein isothiocyanate (FITC), **5-FAM SE** forms more stable conjugates that are less susceptible to hydrolysis, making it a preferred choice for many bioconjugation applications.[3]

The labeling reaction is pH-dependent, with optimal conditions typically between pH 7.5 and 8.5 for efficient conjugation to amines.[2] Buffers containing primary amines, such as Tris, should be avoided as they compete with the target molecule for reaction with the dye.[1]

## **Quantitative Data**



The following tables summarize the key quantitative data for **5-FAM SE**.

Table 1: Chemical and Physical Properties of 5-FAM SE

Property	Value	Reference
CAS Number	92557-80-7	[3]
Molecular Formula	C25H15NO9	[4]
Molecular Weight	473.4 g/mol	[4]
Form	Lyophilized solid	[3]
Solubility	DMSO, DMF	[3]

Table 2: Spectral Properties of 5-FAM

Property	Value	Reference
Excitation Maximum (λex)	~492-495 nm	[4][5]
Emission Maximum (λem)	~514-519 nm	[4][5]
Molar Extinction Coefficient (ε)	83,000 cm <sup>-1</sup> M <sup>-1</sup>	[6][7]
Quantum Yield (Φ)	~0.92 (relative to fluorescein)	[8]
Recommended Filter Set	FITC	[9]

# Experimental Protocols Protein Labeling with 5-FAM SE

This protocol provides a general guideline for labeling proteins with **5-FAM SE**. The optimal conditions may vary depending on the specific protein.

#### Materials:

Protein of interest (2-10 mg/mL)



#### 5-FAM SE

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5
- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS)

#### Procedure:

- Protein Preparation:
  - Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[1] Ensure the buffer is free of primary amines.[1]
- 5-FAM SE Stock Solution Preparation:
  - Allow the vial of 5-FAM SE to warm to room temperature.
  - Prepare a 10 mM stock solution by dissolving the 5-FAM SE in anhydrous DMSO.[1]
     Vortex until fully dissolved. This solution is moisture-sensitive and should be used immediately.
- Conjugation Reaction:
  - Calculate the required volume of the 5-FAM SE stock solution. A molar ratio of 10:1
     (dye:protein) is a common starting point.[1]
  - Slowly add the calculated volume of the 5-FAM SE stock solution to the protein solution while gently vortexing.
  - Incubate the reaction mixture in the dark at room temperature for 1-2 hours with gentle stirring.[1]
- Purification of the Labeled Protein:



- Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
   [1]
- Collect the fractions containing the labeled protein, which will be visible as a colored band that elutes first.
- Characterization:
  - Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~495 nm (for the FAM dye).

### Oligonucleotide Labeling with 5-FAM SE

This protocol describes the labeling of an amine-modified oligonucleotide.

#### Materials:

- Amine-modified oligonucleotide (0.3-0.8 mM)
- 5-FAM SE
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.3
- Purification reagents (e.g., for ethanol precipitation or HPLC)

#### Procedure:

- Oligonucleotide Preparation:
  - Dissolve the lyophilized amine-modified oligonucleotide in the labeling buffer to a final concentration of 0.3-0.8 mM.[10]
- **5-FAM SE** Stock Solution Preparation:
  - Prepare a 10-20 mg/mL stock solution of 5-FAM SE in anhydrous DMSO immediately before use.[10]



#### Conjugation Reaction:

- Add the 5-FAM SE stock solution to the oligonucleotide solution. The optimal molar ratio may need to be determined empirically.
- Gently vortex the reaction mixture and incubate at room temperature for 1-3 hours.
- · Purification of the Labeled Oligonucleotide:
  - Purify the labeled oligonucleotide from unreacted dye using a suitable method such as ethanol precipitation or reverse-phase HPLC.[10]
  - For ethanol precipitation, add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes of cold 100% ethanol.[10] Incubate at -20°C for at least 30 minutes and then centrifuge to pellet the oligonucleotide.[10] Wash the pellet with 70% ethanol.[10]

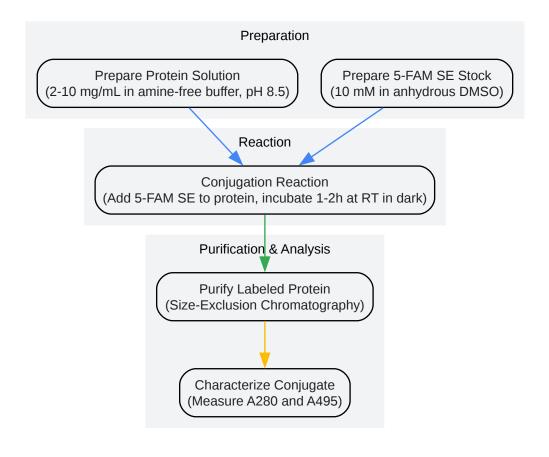
#### Characterization:

 Confirm the successful labeling by measuring the absorbance at 260 nm (for the oligonucleotide) and ~495 nm (for the FAM dye).

### **Visualizations**

Experimental Workflow for Protein Labeling with 5-FAM SE



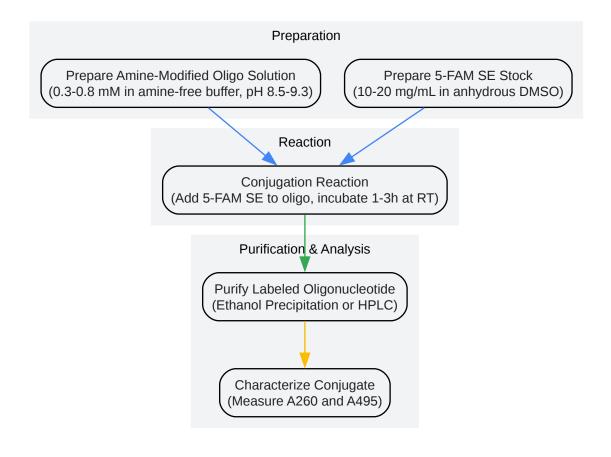


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Caption: Workflow for labeling proteins with **5-FAM SE**.

## Experimental Workflow for Oligonucleotide Labeling with 5-FAM SE





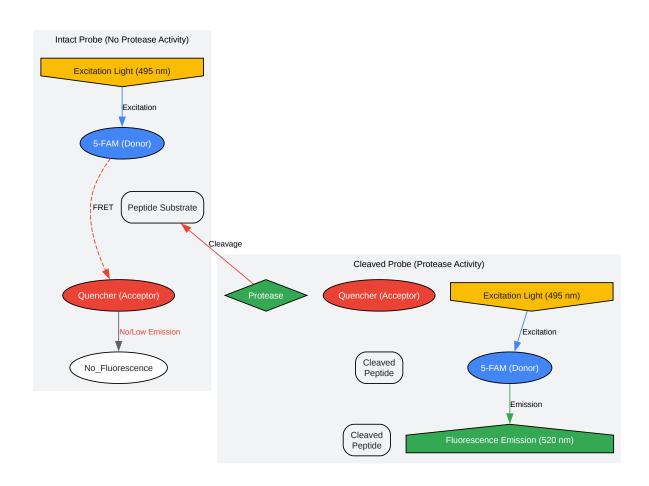
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Caption: Workflow for labeling oligonucleotides with **5-FAM SE**.

## Signaling Pathway: FRET-Based Protease Activity Assay

5-FAM is commonly used as a donor fluorophore in Fluorescence Resonance Energy Transfer (FRET) based assays for detecting protease activity.[11][12] In such an assay, a peptide substrate containing the protease cleavage site is labeled with a FRET pair, typically a donor fluorophore like 5-FAM and an acceptor/quencher molecule.





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Caption: FRET-based detection of protease activity using a 5-FAM labeled peptide.

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